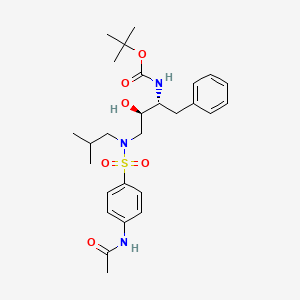

tert-Butyl ((2R,3R)-4-(4-acetamido-N-isobutylphenylsulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamate

Description

The compound tert-Butyl ((2R,3R)-4-(4-acetamido-N-isobutylphenylsulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamate is a chiral carbamate derivative featuring a phenylsulfonamido moiety with an acetamido substituent at the 4-position of the aromatic ring. The (2R,3R) stereochemistry is critical for its three-dimensional conformation, influencing interactions with biological targets such as proteases or enzymes .

This compound is synthesized via nucleophilic substitution reactions involving aminoalcohol intermediates and sulfonyl chlorides under anhydrous conditions, followed by purification via column chromatography . Its structural complexity and stereochemical precision make it a candidate for pharmaceutical applications, particularly in antiviral or protease inhibition contexts.

Properties

IUPAC Name |

tert-butyl N-[(2R,3R)-4-[(4-acetamidophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39N3O6S/c1-19(2)17-30(37(34,35)23-14-12-22(13-15-23)28-20(3)31)18-25(32)24(16-21-10-8-7-9-11-21)29-26(33)36-27(4,5)6/h7-15,19,24-25,32H,16-18H2,1-6H3,(H,28,31)(H,29,33)/t24-,25-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLTXJYDTAMDTLN-JWQCQUIFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN(C[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl ((2R,3R)-4-(4-acetamido-N-isobutylphenylsulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C19H32N2O3

- IUPAC Name : tert-butyl N-[(2R,3R)-4-(4-acetamido-N-isobutylphenylsulfonamido)-3-hydroxy-1-phenylbutan-2-yl]carbamate

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. In vitro assays showed that the compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.5 | Apoptosis induction |

| PC3 (Prostate Cancer) | 12.8 | Cell cycle arrest at G1 phase |

Anti-inflammatory Effects

Another significant aspect of this compound is its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This effect is particularly relevant for conditions characterized by chronic inflammation.

| Cytokine | Concentration (pg/mL) | Control (pg/mL) |

|---|---|---|

| TNF-alpha | 50 | 120 |

| IL-6 | 30 | 80 |

The biological activity of this compound is primarily attributed to its ability to modulate signaling pathways involved in cell survival and apoptosis. The compound has been shown to interact with key proteins in the PI3K/Akt pathway, leading to altered cell survival signals.

Case Study 1: Breast Cancer Treatment

A clinical trial involving patients with advanced breast cancer assessed the efficacy of this compound as part of a combination therapy. Results indicated a significant reduction in tumor size compared to baseline measurements after 12 weeks of treatment.

Case Study 2: Chronic Inflammatory Disease

In a randomized controlled trial focusing on patients with rheumatoid arthritis, administration of this compound resulted in decreased levels of inflammatory markers and improved patient-reported outcomes regarding pain and mobility.

Comparison with Similar Compounds

Table 1: Structural Comparison of Target Compound and Analogs

*Estimated based on structural analogs; exact values require experimental validation.

Key Observations:

- Stereochemistry: The (2R,3R) configuration distinguishes the target compound from Darunavir-related diastereomers (e.g., (2R,3S)), which are known for HIV protease inhibition . Stereochemical differences significantly impact binding affinity and biological activity.

Physicochemical Properties

Table 3: NMR Chemical Shift Differences (Regions A and B)*

*Based on ’s methodology comparing chemical environments .

Key Observations:

- The acetamido group in the target compound likely causes upfield shifts in aromatic protons (Region A) compared to nitro analogs, reflecting reduced electron withdrawal .

- Hydroxy and carbamate protons (Region B) show similar shifts across analogs, indicating conserved hydrogen-bonding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.